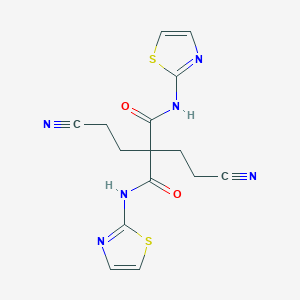![molecular formula C14H21N3 B14406601 2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine CAS No. 88327-71-3](/img/structure/B14406601.png)
2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring attached to an octahydropyrrolo[1,2-a]pyrazine scaffold. Nitrogen-containing heterocycles are critical structures in drug production, and compounds with this scaffold have exhibited various biological activities .
Vorbereitungsmethoden
The synthesis of 2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, multicomponent synthesis involving ethylenediamine, dialkylacetylene dicarboxylates, and β-nitrostyrene derivatives in water catalyzed by Fe3O4@SiO2-OSO3H has been reported .
Analyse Chemischer Reaktionen
2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It has been studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . In medicinal chemistry, it serves as a scaffold for drug discovery, particularly in the development of inhibitors of apoptosis proteins .
Wirkmechanismus
The mechanism of action of 2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine involves its interaction with molecular targets and pathways. For example, it has been designed as a proline bioisostere to inhibit apoptosis proteins by mimicking the structure of the second mitochondria-derived activator of caspase (Smac) with the X-chromosome-linked inhibitor of apoptosis protein (XIAP) . This interaction leads to the inhibition of apoptosis, contributing to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine and 6H-pyrrolo[3,4-b]pyrazine . While these compounds share a similar core structure, they exhibit different biological activities. For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition, whereas pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities .
Eigenschaften
CAS-Nummer |
88327-71-3 |
|---|---|
Molekularformel |
C14H21N3 |
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
2-(2-pyridin-4-ylethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H21N3/c1-2-14-12-16(10-11-17(14)8-1)9-5-13-3-6-15-7-4-13/h3-4,6-7,14H,1-2,5,8-12H2 |
InChI-Schlüssel |
MNIJJWLKRYCOLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(CCN2C1)CCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


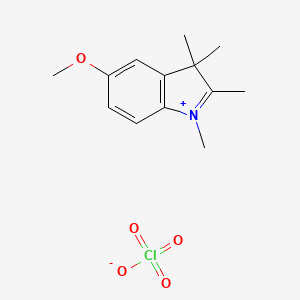




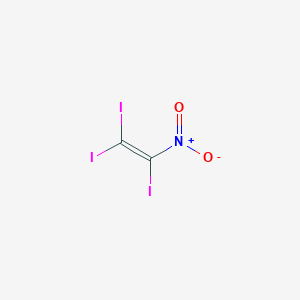


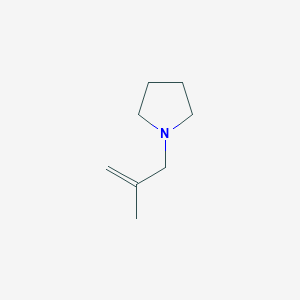
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
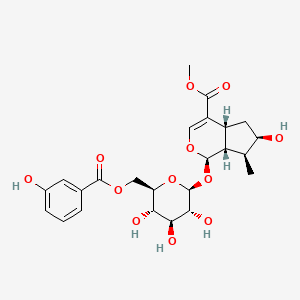
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

